(S)-N-FMoc-2-(6'-heptenyl)alanine
説明
Historical Context and Development of Fmoc-Protected Alkenyl Amino Acids
The discovery of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970 marked a paradigm shift in peptide synthesis. Designed as a base-labile alternative to acid-sensitive groups like tert-butoxycarbonyl (Boc), Fmoc revolutionized solid-phase peptide synthesis (SPPS) by enabling orthogonal protection strategies. The Fmoc group’s stability under acidic conditions and selective removal via mild bases (e.g., piperidine) made it ideal for synthesizing complex peptides with acid-labile post-translational modifications.
Alkenyl amino acids emerged as critical building blocks for hydrocarbon stapled peptides, a class of constrained peptides stabilized by all-carbon crosslinks. The integration of α,α-disubstituted alkenyl amino acids like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid into SPPS protocols enabled precise control over peptide secondary structures. This compound’s development was driven by the need to enhance proteolytic stability and membrane permeability in therapeutic peptides targeting intracellular protein-protein interactions.
Nomenclature and Classification Systems
The systematic IUPAC name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid reflects its structural components:
- Fmoc group : 9H-fluoren-9-ylmethoxycarbonyl moiety at the N-terminus.
- Alkenyl side chain : Non-8-enoic acid backbone with a terminal double bond.
- Stereochemistry : (S)-configuration at the α-carbon.
Table 1: Nomenclature and Key Descriptors
| Property | Description |
|---|---|
| CAS Registry Number | 1311933-83-1 |
| Canonical SMILES | C=CCCCCCC@(NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21)C(=O)O |
| Molecular Formula | C25H29NO4 |
| Classification | Fmoc-protected α,α-disubstituted alkenyl amino acid |
The compound falls under the broader category of non-proteinogenic amino acids , specifically engineered for peptide macrocyclization.
Basic Structural Features and Configurations
The molecule’s architecture comprises three functional domains:
- Fmoc Protecting Group : A fluorescent 9-fluorenylmethyl carbonate moiety that absorbs UV light at 301 nm, enabling real-time monitoring during deprotection.
- α,α-Disubstituted Core : A quaternary carbon center with methyl and alkenyl substituents, enforcing conformational rigidity.
- Alkenyl Side Chain : A C9 hydrocarbon chain with a cis- or trans-configured double bond at position 8, enabling ring-closing metathesis (RCM).
Significance in Peptide Chemistry and Macrocyclization
This compound is pivotal in synthesizing all-hydrocarbon stapled peptides , which stabilize α-helical conformations through covalent side-chain crosslinks. The stapling process involves:
- Incorporation : Installing two α-methyl, α-alkenyl amino acids at positions i and i+4 or i+7 during SPPS.
- Ring-Closing Metathesis (RCM) : Using Grubbs catalyst to form a carbon-carbon bridge, locking the peptide into a bioactive conformation.
Table 2: Applications in Therapeutic Peptide Design
The compound’s alkenyl side chain length (C9) optimizes staple geometry for [i, i+7] macrocycles, balancing conformational stability and synthetic yield. Recent advances in aqueous Fmoc-SPPS have enabled its use in DNA-encoded libraries, accelerating drug discovery pipelines.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h3,7-10,12-15,22H,1,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTJGDVRPQAMSC-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148396 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311933-83-1 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311933-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Resin Loading and Fmoc Protection
The carboxylic acid is anchored to a 2-chlorotrityl chloride (2-CTC) resin via nucleophilic substitution. A solution of Fmoc-protected amino acid in anhydrous dichloromethane (DCM) reacts with the resin in the presence of N,N-diisopropylethylamine (DIEA) (3 eq. amino acid, 9 eq. DIEA) for 2 hours. Excess resin sites are capped with methanol to prevent side reactions.
Enantioselective Alkylation
The methyl group at the β-position is introduced via alkylation. After Fmoc deprotection with 20% piperidine in DMF, the free amine is protected with o-nitrobenzenesulfonyl (o-NBS) chloride to activate the nitrogen for methylation. Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl iodide (3 eq.) in DMF at 25°C for 6 hours achieves >90% alkylation efficiency.
Cleavage and Purification
The product is cleaved from the resin using 1% trifluoroacetic acid (TFA) in DCM, preserving the Fmoc group and olefinic side chain. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields the pure compound with >98% enantiomeric excess (ee).
Solution-Phase Mixed Anhydride Method
This classical approach is favored for large-scale production. The synthesis involves:
Carboxylate Activation
Fmoc-protected β-methylalanine is reacted with isobutyl chloroformate in tetrahydrofuran (THF) at -15°C to form a mixed anhydride. Sodium azide (NaN₃) is then added to generate the acyl azide intermediate, which undergoes Curtius rearrangement to the isocyanate.
Enantioselective Coupling
The isocyanate intermediate reacts with (S)-2-amino-2-methylnon-8-enoic acid in aqueous sodium bicarbonate (pH 8.5–9.0) at 0°C. The reaction proceeds via nucleophilic attack, yielding the desired product with 85–92% ee. Chiral HPLC analysis confirms stereochemical integrity.
Stereocontrolled Alkylation via Chiral Auxiliaries
To achieve the (S)-configuration, Evans oxazolidinone auxiliaries are employed:
Auxiliary Attachment
(S)-4-Benzyl-2-oxazolidinone is coupled to β-methylnon-8-enoic acid using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. The auxiliary directs facial selectivity during alkylation.
Diastereoselective Methylation
Lithium hexamethyldisilazide (LiHMDS) deprotonates the α-position, and methyl iodide (2.5 eq.) is added at -78°C. The reaction achieves a 19:1 diastereomeric ratio (dr), favoring the (S)-isomer.
Auxiliary Removal and Fmoc Protection
Hydrolysis with lithium hydroxide (LiOH) removes the oxazolidinone, and the free amine is protected with Fmoc-Osu in THF/water (4:1). The final product is isolated in 78% overall yield.
Industrial-Scale Optimization
Cost-Effective Reagents
Dimethyl sulfate replaces methyl iodide in alkylation steps, reducing toxicity and cost. Using 2-CTC resin, the process achieves 95% yield with <2% epimerization.
Green Solvent Systems
Cyclopentyl methyl ether (CPME) substitutes DCM in resin loading, improving environmental compatibility without compromising efficiency (92% yield).
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18) | >99.5% (210 nm) |
| Enantiomeric Excess | Chiral HPLC (Chiralpak IA) | 98.2% (S)-isomer |
| Melting Point | DSC | 142–145°C (decomposition) |
| Optical Rotation | Polarimetry (589 nm) | [α]²⁵D = +12.4° (c = 1, MeOH) |
Challenges and Mitigation Strategies
Epimerization During Alkylation
Side-Chain Oxidation
-
Cause : Degradation of the non-8-enoic acid moiety.
-
Solution : Perform reactions under nitrogen and add antioxidants (e.g., BHT).
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scale | Cost (USD/g) |
|---|---|---|---|---|
| SPPS with 2-CTC Resin | 92% | 98.2 | Milligram to kilogram | 120 |
| Mixed Anhydride | 85% | 91.5 | Multigram | 95 |
| Evans Auxiliary | 78% | 99.1 | Gram | 210 |
Emerging Technologies
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds in the non-8-enoic acid moiety.
Substitution: The Fmoc group can be removed through a substitution reaction using a base such as piperidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include modified amino acids and peptides with various functional groups, which can be further used in peptide synthesis and other applications.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding and hydrogen bonding.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The following table compares the target compound with structurally related Fmoc-protected amino acids:
Key Comparative Findings
Steric and Electronic Effects
- The non-8-enoic acid double bond enhances rigidity in the alkyl chain, contrasting with saturated analogs (e.g., CAS 276869-41-1) or shorter-chain derivatives (e.g., CAS 2044710-58-7) .
Reactivity and Stability
- Compounds with tert-butyl esters (e.g., CAS 276869-41-1) are designed for acid-labile protection, whereas the target’s double bond may participate in conjugation or oxidation reactions .
- Triple bonds (e.g., CAS 1632296-20-8) offer sites for bioorthogonal reactions, unlike the target’s double bond, which is less reactive under physiological conditions .
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound notable for its complex structure and potential applications in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis, and implications for research.
The compound has the molecular formula and a molecular weight of approximately 407.50 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the non-8-enoic acid moiety contributes to its unique properties, making it a valuable intermediate in organic synthesis.
Biological Activity Overview
While specific biological activity data for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid is limited, compounds with similar structures often exhibit significant biological properties. Fluorenylmethoxycarbonyl derivatives are utilized in drug development due to their ability to modulate biochemical pathways. The non-8-enoic acid moiety may suggest potential anti-inflammatory or anti-cancer activities, although further research is necessary to elucidate these effects.
Potential Biological Activities
- Anti-inflammatory Activity : Similar compounds have shown potential in reducing inflammation by modulating cytokine production.
- Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Peptide Synthesis : The Fmoc group allows for efficient peptide coupling reactions, making this compound crucial in the synthesis of bioactive peptides.
Synthesis Methods
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid typically involves several steps:
- Formation of the Fmoc group : Introduction of the fluorenylmethoxycarbonyl group onto the amino acid backbone.
- Coupling Reactions : Utilizing standard peptide coupling reagents to attach additional amino acids.
- Deprotection : Removal of the Fmoc group under mild basic conditions to yield free amino acids or peptides.
This multi-step process ensures high yield and purity, making it suitable for further applications in research and development.
Case Studies and Research Findings
Research on related compounds has provided insights into the biological activity of Fmoc derivatives:
Study 1: Anticancer Activity
A study involving fluorenylmethoxycarbonyl derivatives demonstrated their efficacy as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression. The derivatives showed IC50 values ranging from 14 to 67 nM against specific HDAC isoforms, indicating significant potential as anticancer agents .
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of structurally similar compounds, revealing their capacity to inhibit the expression of pro-inflammatory cytokines in vitro. These findings suggest that modifications to the non-8-enoic acid moiety could enhance these effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid | C₂₅H₂₉NO₄ | 407.50 g/mol | Anticancer |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid | C₂₂H₂₃NO₄ | 365.42 g/mol | Anti-inflammatory |
| (R)-2-(m-tolyl)(9H-fluoren-9-yloxycarbonyl)-amino-nonanoic acid | C₂₅H₂₉NO₄ | 407.50 g/mol | Peptide synthesis |
Q & A
Advanced Question
- NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) for confirming stereochemistry and Fmoc deprotection .
- Mass Spectrometry: High-resolution MS (ESI or MALDI-TOF) to validate molecular weight (expected [M+H]⁺: ~450–500 Da) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients for purity assessment .
How can solubility limitations of this compound be addressed in aqueous reaction systems?
Advanced Question
The compound’s hydrophobic Fmoc group and aliphatic chain reduce aqueous solubility. Mitigation strategies include:
- Co-solvents: Add 10–20% DMSO or THF to aqueous buffers .
- Micellar Systems: Use SDS or Triton X-100 to enhance dispersion .
- Temperature Control: Heat to 40–50°C (if stable) to improve dissolution .
What stability challenges arise during long-term storage, and how can they be managed?
Advanced Question
The compound degrades via:
- Hydrolysis: Susceptible to moisture; store under nitrogen at 2–8°C in sealed containers .
- Oxidation: The 8-enoic acid moiety may oxidize; add 0.1% BHT as a stabilizer .
- Light Sensitivity: Protect from UV light using amber vials .
How should conflicting toxicity data (e.g., acute vs. chronic exposure) be resolved?
Advanced Question
Contradictions in SDS (e.g., acute toxicity H302 vs. no chronic data ) require:
- In Silico Modeling: Use tools like OECD QSAR Toolbox to predict chronic endpoints .
- Experimental Validation: Conduct Ames tests for mutagenicity and 28-day rodent studies .
- Precautionary Principle: Assume worst-case thresholds until data is confirmed .
What side reactions are associated with the Fmoc group under basic conditions?
Advanced Question
Common side reactions include:
- β-Elimination: Occurs at pH >10, leading to Fmoc degradation. Use milder bases (e.g., 20% piperidine in DMF) .
- Racemization: Minimize by maintaining reaction temperatures below 25°C during coupling .
What environmental precautions are necessary for disposal of this compound?
Advanced Question
- Waste Treatment: Incinerate at >1000°C to avoid toxic byproducts (e.g., NOx, CO) .
- Biodegradation: No data available; assume persistence and avoid aqueous release .
- Regulatory Compliance: Follow EPA guidelines for hazardous waste (D001/D002 codes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
